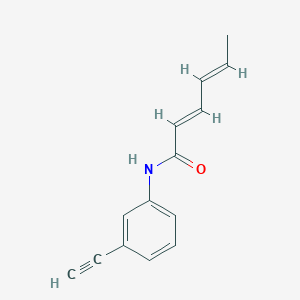![molecular formula C16H17BrN2O B5322671 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5322671.png)
5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide, also known as BENA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BENA is a derivative of nicotinamide and has been found to exhibit various biochemical and physiological effects, making it a promising molecule for further investigation.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide as a CK2 inhibitor is not fully understood, but it is thought to involve binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in CK2 activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of intracellular signaling pathways. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide is its specificity for CK2, which makes it a useful tool for investigating the role of this enzyme in various biological processes. However, its potency as a CK2 inhibitor is relatively low compared to other compounds, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for the investigation of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Another area of investigation is the role of CK2 in various diseases, including cancer and neurodegenerative disorders. This compound may also have potential applications in the development of new drugs for the treatment of these diseases.
Synthesis Methods
The synthesis of 5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide involves the reaction of 4-ethylphenylacetonitrile with 5-bromo-2-chloronicotinamide in the presence of a base. This results in the formation of this compound as a white solid, which can be purified through recrystallization.
Scientific Research Applications
5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide has been found to have various applications in scientific research. One of the most promising areas of investigation is its potential as an inhibitor of protein kinase CK2, which has been implicated in the development of various diseases, including cancer. This compound has been found to inhibit CK2 activity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
properties
IUPAC Name |
5-bromo-N-[1-(4-ethylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-3-12-4-6-13(7-5-12)11(2)19-16(20)14-8-15(17)10-18-9-14/h4-11H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGWCACAEZDBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B5322605.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![3-[(2-isopropylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5322615.png)
![4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5322659.png)
![N-[5-({[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5322676.png)
